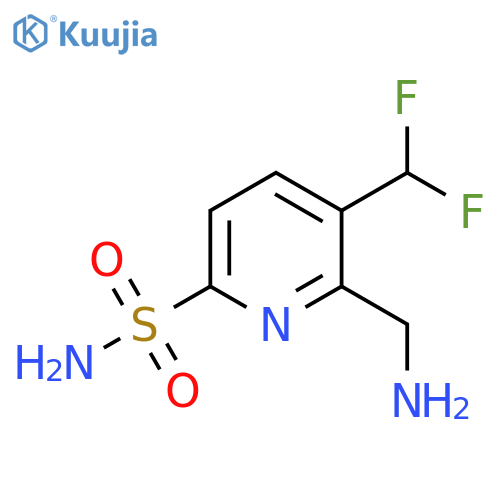Cas no 1805935-31-2 (2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide)

1805935-31-2 structure
商品名:2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide
CAS番号:1805935-31-2
MF:C7H9F2N3O2S
メガワット:237.227066755295
CID:4849583
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide
-
- インチ: 1S/C7H9F2N3O2S/c8-7(9)4-1-2-6(15(11,13)14)12-5(4)3-10/h1-2,7H,3,10H2,(H2,11,13,14)
- InChIKey: BPRXJBOBGBRBNN-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C(F)F)C(CN)=N1)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 107
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074264-500mg |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide |
1805935-31-2 | 97% | 500mg |
$855.75 | 2022-04-01 | |
| Alichem | A029074264-250mg |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide |
1805935-31-2 | 97% | 250mg |
$504.00 | 2022-04-01 | |
| Alichem | A029074264-1g |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide |
1805935-31-2 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
1805935-31-2 (2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-sulfonamide) 関連製品
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
